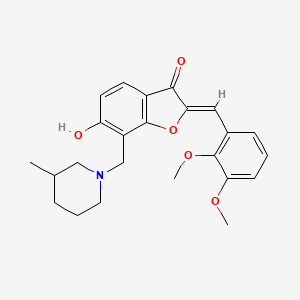![molecular formula C15H16N2S2 B2370382 2-(异丙基硫代)-9-甲基-5H-硫代色烯[4,3-d]嘧啶 CAS No. 478246-82-1](/img/structure/B2370382.png)
2-(异丙基硫代)-9-甲基-5H-硫代色烯[4,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thiochromeno pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine makes it an interesting subject for research in various scientific fields.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
The compound 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been reported to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to inhibit their targets, thereby disrupting the normal functioning of the cell . For instance, inhibition of tyrosine kinase can prevent the phosphorylation of proteins, a key step in signal transduction pathways .
Biochemical Pathways
The compound, being a pyrimidine derivative, is likely to affect the purine and pyrimidine salvage pathways . These pathways are responsible for the synthesis and recycling of purines and pyrimidines, which are essential components of nucleic acids . Disruption of these pathways can lead to imbalances in nucleotide pools, affecting DNA and RNA synthesis .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to disruption of cellular processes, potentially leading to cell death . This makes pyrimidine derivatives potential candidates for anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form a thiochromene intermediate. This intermediate is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the cyclization process.
化学反应分析
Types of Reactions
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiochromene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine ring or the thiochromene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions can include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted thiochromeno pyrimidines, each with potentially different biological activities and applications.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits diverse biological activities, including anti-inflammatory and anticancer effects.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Furo[2,3-d]pyrimidine: Investigated for its antimicrobial and anticancer properties.
Uniqueness
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine stands out due to its unique combination of a thiochromene moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
9-methyl-2-propan-2-ylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-9(2)19-15-16-7-11-8-18-13-5-4-10(3)6-12(13)14(11)17-15/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMEQBZRQPGGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)
![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)

